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Compound of Interest

Compound Name: T-2000

Cat. No.: B1682866

This guide provides a detailed comparison of the antiretroviral agent T-2000, clinically known
as Enfuvirtide (T-20), with two competitor compounds from different drug classes: Raltegravir
and Darunavir. This analysis is intended for researchers, scientists, and drug development
professionals, offering a comprehensive overview of their respective efficacies, mechanisms of
action, and the pivotal clinical trials that established their roles in HIV-1 therapy.

Comparative Efficacy of Enfuvirtide, Raltegravir, and
Darunavir

The following table summarizes the key efficacy data from the foundational clinical trials for
each compound. These trials were instrumental in demonstrating the therapeutic value of each
drug in treatment-experienced patients with HIV-1 infection.
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OBR: Optimized Background Regimen; NRTI: Nucleoside Reverse Transcriptase Inhibitor;

NNRTI: Non-Nucleoside Reverse Transcriptase Inhibitor; PI: Protease Inhibitor.
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Experimental Protocols

The methodologies for the key clinical trials cited are outlined below, providing insight into the
study design and patient populations.

TORO 1 and 2 (T-2000/Enfuvirtide)

The T-20 versus Optimized Regimen Only (TORO) 1 and 2 were open-label, randomized,
controlled, phase 3 trials that evaluated the efficacy and safety of Enfuvirtide.[1][4]

Objective: To compare the antiretroviral activity of an optimized background (OB) regimen
plus Enfuvirtide against an OB regimen alone.

» Patient Population: The trials enrolled treatment-experienced HIV-1-infected individuals with
evidence of viral replication despite ongoing therapy and resistance to at least one drug from
each of the three main classes of antiretrovirals (NRTIs, NNRTIs, and PIs).[1]

» Methodology: Patients were randomized in a 2:1 ratio to receive either Enfuvirtide (90 mg
twice daily by subcutaneous injection) in combination with an OB regimen of 3t0 5
antiretroviral drugs, or the OB regimen alone. The OB regimen was tailored for each patient
based on their treatment history and resistance testing.[1]

e Primary Endpoint: The primary efficacy endpoint was the change in plasma HIV-1 RNA level
from baseline to week 24.[1]

BENCHMRK 1 and 2 (Raltegravir)

The BENCHMRK 1 and 2 trials were phase 3, randomized, double-blind, placebo-controlled
studies designed to assess the efficacy and safety of Raltegravir.[6]

o Objective: To evaluate the efficacy and safety of Raltegravir in combination with an optimized
background therapy (OBT) compared to placebo plus OBT.

» Patient Population: These studies enrolled HIV-1-infected patients with documented
resistance to three classes of antiretroviral drugs and who were failing their current therapy.

[6]
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» Methodology: Patients were randomized in a 2:1 ratio to receive either Raltegravir (400 mg
twice daily) or a placebo, both in combination with an OBT. The OBT was selected based on
resistance testing and treatment history.[6]

e Primary Endpoint: The primary endpoint was the proportion of patients achieving a plasma
HIV-1 RNA level of less than 50 copies per mL at week 48.

POWER 1 and 2 (Darunavir)

The POWER 1 and 2 trials were phase 2b, randomized, controlled, partially blinded studies
that assessed the efficacy and safety of Darunavir co-administered with a low dose of ritonavir.

[2]13]1[5]

e Objective: To compare the efficacy and safety of Darunavir/ritonavir (DRV/r) with an
investigator-selected control protease inhibitor (CPI) regimen in treatment-experienced
patients.

o Patient Population: The trials included HIV-1-infected adults with a viral load of >1000
copies/mL and at least one primary Pl mutation.[3]

» Methodology: Patients were randomized to receive either DRV/r (600/100 mg twice daily)
plus an optimized background regimen (OBR) or a CPI plus an OBR. The OBR consisted of
at least two NRTIs, with or without Enfuvirtide.[2][3]

e Primary Endpoint: The primary efficacy endpoint was the proportion of patients achieving a
>1 log10 reduction in plasma HIV-1 RNA from baseline at week 48.[2]

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the distinct mechanisms by which Enfuvirtide, Raltegravir, and
Darunavir inhibit the HIV-1 lifecycle.
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Caption: Mechanisms of action for Enfuvirtide, Raltegravir, and Darunauvir.
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The diagram above illustrates the distinct points in the HIV-1 lifecycle targeted by each drug.
Enfuvirtide acts extracellularly to prevent the fusion of the viral and host cell membranes. In
contrast, Raltegravir and Darunavir act intracellularly. Raltegravir prevents the integration of
viral DNA into the host genome, while Darunavir inhibits the protease enzyme, which is crucial
for the maturation of new viral particles.
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Caption: Generalized workflow for the pivotal clinical trials.
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This workflow diagram provides a simplified overview of the typical design of the clinical trials
discussed. Key phases include patient screening to ensure a treatment-experienced
population, randomization to either the investigational or control arm, a defined follow-up period
for treatment administration and observation, and systematic data collection to assess the
primary efficacy and safety endpoints.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 8/8 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1682866?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1682866?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

